2-(2-Furoylamino)-3-phenylacrylic acid

Description

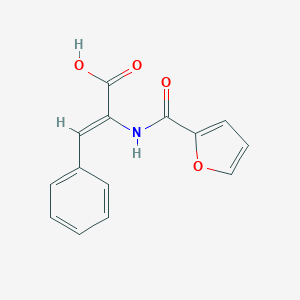

2-(2-Furoylamino)-3-phenylacrylic acid (C₁₄H₁₃NO₅, molecular weight: 275.26 g/mol) is a substituted cinnamic acid derivative featuring a furoylamino group at the 2-position of the phenylacrylic acid backbone.

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(Z)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C14H11NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-9H,(H,15,16)(H,17,18)/b11-9- |

InChI Key |

WSASDVXTTVSULN-LUAWRHEFSA-N |

SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\NC(=O)C2=CC=CO2 |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Pharmacological Comparison of 2-(2-Furoylamino)-3-phenylacrylic Acid and Analogues

Anticancer Activity

- Compound 5a (): This cinnamic acid-2-quinolone hybrid demonstrated potent antiproliferative activity against HCT-116 cells (IC₅₀ = 1.89 µM), outperforming staurosporine. Mechanistically, it induced G2/M phase arrest and apoptosis via topoisomerase inhibition .

Antioxidant and Anti-inflammatory Profiles

- NSAID-Antioxidant Conjugates (): Cinnamic acid-trolox hybrids (e.g., compound 6) exhibited radical scavenging activity surpassing Trolox. Compound 2 reduced carrageenan-induced edema by 59%, highlighting dual anti-inflammatory/antioxidant efficacy .

- (E)-3-Phenylacrylic acid: As a core structure, it contributed to hypolipidemic effects (75.1% cholesterol reduction in hyperlipidemic rats) when conjugated with NO donors or antioxidants .

Pharmacokinetic and Mechanistic Insights

- Structural Determinants of Activity: The furoylamino group in this compound may enhance bioavailability via hydrogen bonding, akin to furan-containing drugs like ranitidine. α,β-Unsaturation in cinnamic acid derivatives enables redox modulation and enzyme inhibition (e.g., cyclooxygenase, topoisomerases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.